Acetylcholine mustard

Muscarinic receptor pharmacology Receptor occupancy Functional response

Acetylcholine mustard (AChM, CAS 36375-30-1) is a nitrogen mustard analog of the endogenous neurotransmitter acetylcholine, classified as a reactive affinity label for cholinergic receptors. It exists as a precursor that cyclizes in aqueous media to form a chemically reactive aziridinium ion, which covalently alkylates nucleophilic residues within the orthosteric binding pockets of muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, leading to irreversible occupation and functional blockade.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 36375-30-1
Cat. No. B1213151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcholine mustard
CAS36375-30-1
Synonymsacetylcholine mustard
methyl-2-acetoxyethyl-2'-chloroethylamine
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC(=O)OCCN(C)CCCl
InChIInChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3
InChIKeyXZICNJLDEMDMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcholine Mustard (CAS 36375-30-1) for Receptor Mapping and Allosteric Studies


Acetylcholine mustard (AChM, CAS 36375-30-1) is a nitrogen mustard analog of the endogenous neurotransmitter acetylcholine, classified as a reactive affinity label for cholinergic receptors. It exists as a precursor that cyclizes in aqueous media to form a chemically reactive aziridinium ion, which covalently alkylates nucleophilic residues within the orthosteric binding pockets of muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, leading to irreversible occupation and functional blockade [1][2].

Why Acetylcholine Mustard (CAS 36375-30-1) Cannot Be Substituted by Other Cholinergic Alkylating Agents


Generic substitution of AChM with other alkylating cholinergic probes (e.g., propylbenzilylcholine mustard, benzilylcholine mustard, or BR384) fails due to fundamental differences in pharmacological profile, binding site selectivity, and receptor subtype kinetics. AChM uniquely functions as an irreversible agonist/partial agonist that permanently occupies and activates the receptor before covalent lock, whereas analogs like PrBCM act as irreversible antagonists that lock the receptor in an inactive conformation. Furthermore, site-directed mutagenesis studies demonstrate that AChM and BR384 alkylate distinct combinations of nucleophilic residues on M1–M4 muscarinic receptors, resulting in differential sensitivity to the D3.32N mutation [1][2]. These differences preclude interchangeable use in receptor occupancy, functional response, and structure–function mapping studies.

Acetylcholine Mustard (CAS 36375-30-1) Quantitative Differentiation Evidence Guide


Irreversible Agonist vs. Antagonist Profile: Functional Differentiation from Propylbenzilylcholine Mustard

AChM exhibits reversible agonist activity followed by irreversible receptor blockade, a functional profile distinct from the purely irreversible antagonist action of PrBCM. In guinea-pig intestinal longitudinal muscle, AChM initially causes contraction, but at high concentrations it virtually abolishes the contractile response to carbachol [1]. In contrast, PrBCM acts solely as an irreversible antagonist without intrinsic agonist activity, directly inhibiting receptor function without prior activation [2]. This dual agonist/irreversible antagonist character is unique among cholinergic mustards.

Muscarinic receptor pharmacology Receptor occupancy Functional response

Nicotinic Receptor Binding Affinity: Kd of 0.3 µM for Torpedo nAChR

At the nicotinic acetylcholine receptor (nAChR) from Torpedo electric organ, [3H]AChM exhibits reversible high-affinity binding with a Kd of approximately 0.3 µM prior to covalent alkylation [1]. This high affinity enables selective, stoichiometric labeling of the agonist-binding site. This Kd value is approximately 40-fold lower (higher affinity) than its dissociation constant at the human M2 muscarinic receptor (12.3 µM), highlighting a receptor-type differential that informs experimental design when targeting nAChR versus mAChR systems [2].

Nicotinic acetylcholine receptor Binding affinity Affinity labeling

M2 Muscarinic Receptor Alkylation Kinetics: EC50 = 24 µM, kmax = 0.16 min⁻¹

At the human M2 muscarinic receptor expressed in CHO cells, AChM causes a concentration-dependent, first-order loss of [3H]NMS binding with a half-maximal rate constant (kobs) occurring at 24 µM and a maximal rate constant (kmax) of 0.16 min⁻¹ at 37°C [1]. These kinetic parameters define the operational concentration range for receptor inactivation and enable quantitative analysis of competitive versus allosteric protection. In comparison, the reversible parent compound acetylcholine does not cause covalent inactivation, and the alkylating antagonist PrBCM exhibits distinct kinetic profiles due to its different binding orientation and mechanism.

M2 muscarinic receptor Alkylation kinetics Allosteric modulation

Binding Site Residue Mapping: Distinct Alkylation of Tyr-93 in nAChR and Asp-105 (m1) in mAChR

AChM covalently labels distinct, functionally critical residues in the agonist-binding sites of nAChR and mAChR. In Torpedo nAChR, [3H]AChM specifically alkylates α-subunit Tyr-93, a residue contributing to the cation-binding subsite, with >90% of specific incorporation confined to an 18-kDa fragment [1]. In rat forebrain mAChRs, [3H]AChM labels a conserved aspartic acid in transmembrane helix 3 (corresponding to Asp-105 in the m1 sequence) [2]. In contrast, the alkylating antagonist analog [3H]PrBCM labels the same aspartic acid residue but does so from a distinct binding orientation, reflecting its antagonist pharmacophore. Furthermore, the D3.32N mutation greatly reduces the alkylation rate constant for AChM but not for BR384, demonstrating that AChM and other mustard analogs alkylate at least two distinct residues on M1–M4 receptors [3].

Binding site mapping Affinity labeling Receptor structure

Persistent Functional Blockade: Incomplete Recovery of ACh Response After Washout

In isolated tissue preparations, AChM produces persistent functional blockade that distinguishes it from reversible agonists like acetylcholine and carbachol. After exposure of isolated rat jejunum to AChM (10⁻⁴ M) for one hour and subsequent washing, incomplete recovery of ACh contractile responses was observed up to two hours post-exposure, with responses at 15-minute intervals remaining below control levels [1]. In rabbit aortic strips exposed to 10⁻⁵ M AChM, ACh-induced responses were consistently inhibited with no recovery to control levels observed [1]. At high concentrations in guinea-pig intestinal muscle, AChM practically abolishes the contractile response to carbachol [2]. This persistence confirms covalent receptor modification and provides a stable baseline for studying receptor turnover and resynthesis kinetics.

Irreversible antagonism Receptor inactivation Functional recovery

High-Affinity Choline Transport Inhibition: Ki = 27.8 µM, Potency Differentiation from Ethoxycholine Mustards

Beyond receptor alkylation, the aziridinium ion of AChM inhibits high-affinity choline transport into rat forebrain synaptosomes with a Ki of 27.8 µM [1]. This potency is significantly greater than that of ethoxycholine mustard aziridinium ion (Ki = 403 µM) and ethoxycholine (Ki = 500 µM). The rank order of potency (AChM > ethoxycholine > ethoxycholine mustard) demonstrates that the acetyl ester moiety and the aziridinium functionality both contribute to transporter recognition. This secondary activity provides an additional dimension of utility for studies of presynaptic cholinergic function.

Choline transport Synaptosomal uptake Neurochemistry

Optimal Scientific Applications for Acetylcholine Mustard (CAS 36375-30-1) Procurement


Mapping the Agonist-Binding Site Topology of Nicotinic Acetylcholine Receptors

Based on the high-affinity reversible binding (Kd ~0.3 µM) and specific alkylation of α-subunit Tyr-93 demonstrated in Torpedo nAChR [1], AChM is the preferred affinity label for identifying residues that constitute the cation-binding subsite of nAChR. The compound's ability to covalently attach at the agonist recognition site enables precise structural mapping using proteolytic digestion and radiosequencing, a capability not offered by reversible agonists or antagonist-based mustards. This application is essential for structure–function studies aimed at understanding ligand-gated ion channel activation mechanisms.

Quantitative Allosteric Interaction Studies at Muscarinic M2 Receptors

The well-defined kinetic parameters for M2 receptor alkylation (EC50 = 24 µM; kmax = 0.16 min⁻¹ at 37°C) established by Suga et al. [2] enable AChM to serve as a calibrated site-directed electrophile for discriminating competitive from allosteric ligand interactions. By measuring changes in the rate of orthosteric site inactivation, researchers can quantitatively assess the binding mode of novel modulators—a methodological advantage that cannot be replicated using reversible radioligand displacement assays alone. Procurement of AChM is therefore justified for laboratories engaged in GPCR allosteric modulator discovery and characterization.

Receptor Occupancy–Response Relationship Studies in Smooth Muscle Pharmacology

As demonstrated by Robinson et al. [3] and Hudgins & Stubbins [4], AChM's dual agonist/irreversible antagonist profile in intestinal and vascular smooth muscle preparations makes it uniquely suited for investigating the relationship between receptor occupancy and functional response. The persistent blockade following washout enables determination of receptor reserve and spare receptor populations. In contrast to purely irreversible antagonists like PrBCM, AChM's initial agonist activity allows observation of the receptor in its active conformation prior to covalent lock, providing a more physiologically relevant model of agonist-induced desensitization and receptor inactivation.

Identification of Functional Residues via Site-Directed Mutagenesis and Alkylation Protection

Building on the differential sensitivity to the D3.32N mutation revealed by Suga et al. [5], AChM is an essential tool for mutagenesis-based mapping of nucleophilic residues within the orthosteric binding pockets of M1–M4 muscarinic receptors. The fact that AChM alkylation is greatly reduced by the D3.32N mutation, whereas BR384 alkylation is not, demonstrates that AChM alkylates a distinct combination of residues. This differential reactivity enables laboratories to use AChM in combination with other nitrogen mustard analogs to triangulate the binding orientations of orthosteric and allosteric ligands, a comparative approach impossible with a single alkylating probe.

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